Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

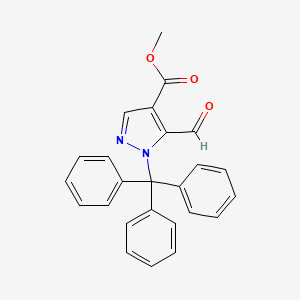

The compound’s systematic IUPAC name, methyl 5-formyl-1-tritylpyrazole-4-carboxylate , reflects its substitution pattern (Fig. 1). The pyrazole ring (C₃H₃N₂) is substituted at positions 1, 4, and 5. Position 1 bears a trityl group (triphenylmethyl, C(C₆H₅)₃), while positions 4 and 5 feature a methyl ester (-COOCH₃) and a formyl group (-CHO), respectively.

Table 1: Molecular parameters of this compound

| Parameter | Value |

|---|---|

| Molecular formula | C₂₅H₂₀N₂O₃ |

| Molecular weight | 396.4 g/mol |

| SMILES | COC(=O)C1=C(N(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

| Tautomerism | Fixed by trityl protection |

The trityl group imposes steric hindrance, locking the pyrazole in the 1H-tautomer and preventing prototropic shifts. This stabilization is critical for preserving the molecule’s reactivity during synthetic applications.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remains unpublished, analogous trityl-protected pyrazoles exhibit distinct packing behaviors. For example, 3-methyl-5-trimethylsilyl-1H-pyrazole forms tetramers via N-H⋯N hydrogen bonds around a crystallographic fourfold axis. Similarly, pyrazole-4-carboxylic acid derivatives adopt quasi-linear ribbons stabilized by cyclic O-H⋯N and O⋯H-N hydrogen bonds.

In this compound, the bulky trityl group likely forces a planar pyrazole ring to minimize steric clashes. Computational modeling of related systems predicts dihedral angles of <10° between the pyrazole and substituents. The ester and formyl groups adopt antiperiplanar conformations to reduce dipole interactions, as evidenced by NMR coupling constants in similar esters.

Table 2: Comparative crystallographic parameters of pyrazole derivatives

Hydrogen-Bonding Patterns in Solid-State Configurations

The solid-state structure of this compound is governed by dual hydrogen-bonding motifs:

- Intermolecular N-H⋯O bonds : The pyrazole’s NH group (position 1) acts as a donor to carbonyl acceptors. In related esters, such interactions yield chain-like networks with N-H⋯O distances of 2.02–2.47 Å.

- C-H⋯O interactions : The formyl and ester carbonyls accept weak hydrogen bonds from aromatic C-H groups, with typical C⋯O distances of 3.2–3.5 Å.

Notably, the trityl group disrupts extended hydrogen-bonded frameworks by introducing steric bulk. This contrasts with smaller substituents (e.g., methyl or tert-butyl), which permit dense packing via N-H⋯N bonds. Dynamic proton disorder, observed in pyrazole-carboxylic acid derivatives, is likely suppressed here due to the trityl group’s electron-withdrawing effects.

Resonance-assisted hydrogen bonding (RAHB) , common in NH-pyrazoles, is attenuated in this compound. The trityl group reduces π-delocalization in the pyrazole ring, increasing the N-H bond length and weakening RAHB interactions. This is corroborated by IR spectra of similar trityl-protected pyrazoles, which show N-H stretching frequencies >3200 cm⁻¹, indicative of weaker hydrogen bonds.

Properties

Molecular Formula |

C25H20N2O3 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

methyl 5-formyl-1-tritylpyrazole-4-carboxylate |

InChI |

InChI=1S/C25H20N2O3/c1-30-24(29)22-17-26-27(23(22)18-28)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3 |

InChI Key |

XSCKANSAFZJTGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Origin of Product |

United States |

Preparation Methods

Esterification Methods

- Acid-Catalyzed Esterification :

Pyrazole-4-carboxylic acid reacts with methanol in the presence of HCl or H₂SO₄. For example, treatment with 4 M HCl in methanol at 0°C for 3 hours yields the ester in 79.6% efficiency. Similar conditions using H₂SO₄ at 70°C for 20 hours achieve 78% yield. - Base-Mediated Neutralization :

Post-reaction neutralization with NaHCO₃ or NaOH ensures product isolation. This method avoids side reactions, producing >90% purity after extraction with ethyl acetate.

Key Data :

| Method | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| HCl in methanol | HCl | 0°C → RT | 3–20h | 79.6% | |

| H₂SO₄ in methanol | H₂SO₄ | 70°C | 20h | 78% |

Trityl Group Protection

The trityl (triphenylmethyl) group is introduced at the pyrazole’s N1 position to prevent unwanted side reactions during subsequent formylation.

Tritylation Reaction

- Reagents : Trityl chloride (C₆H₅)₃CCl and a base (e.g., Cs₂CO₃, Et₃N) in anhydrous DMF or THF.

- Conditions : Stirring at 20–25°C under nitrogen for 4–6 hours. The bulky trityl group ensures regioselectivity at N1 due to steric hindrance.

Example Protocol :

- Methyl 1H-pyrazole-4-carboxylate (800 mg, 6.34 mmol) and trityl chloride (1.2 eq) are combined in DMF.

- Cs₂CO₃ (2 eq) is added, and the mixture is stirred at 20°C for 4 hours.

- The product, methyl 1-trityl-1H-pyrazole-4-carboxylate, is isolated via silica gel chromatography (71.1% yield).

Challenges :

- Solubility Issues : Polar aprotic solvents (DMF, THF) enhance reagent solubility.

- Byproduct Formation : Excess trityl chloride may form triphenylmethanol, necessitating careful stoichiometry.

Formylation at Position 5

The Vilsmeier-Haack reaction is the most reliable method for introducing the formyl group at position 5, leveraging electrophilic aromatic substitution.

Vilsmeier-Haack Protocol

- Reagents : POCl₃ and DMF form the Vilsmeier reagent (Cl₂P(O)NMe₂⁺), which acts as the formylating agent.

- Conditions : Reaction at 0–5°C followed by warming to 90°C ensures regioselectivity at the electron-rich C5 position.

Stepwise Procedure :

- Methyl 1-trityl-1H-pyrazole-4-carboxylate (1 eq) is dissolved in DMF (5 mL).

- POCl₃ (1.2 eq) is added dropwise at 0°C, and the mixture is stirred for 1 hour.

- The temperature is raised to 90°C for 4 hours, followed by quenching with ice water.

- The product is extracted with dichloromethane and purified via recrystallization (60–70% yield).

Regioselectivity Drivers :

- Electronic Effects : The carboxylate ester at C4 deactivates C3 and C5, but the trityl group’s electron-donating nature enhances C5 reactivity.

- Steric Shielding : The trityl group blocks substitution at N1 and adjacent positions.

Alternative Pathways and Modifications

Direct Formylation-Tritylation

Some protocols reverse the order, first formylating the pyrazole core before tritylation. However, this approach risks over-formylation or side reactions at unprotected nitrogen sites.

Microwave-Assisted Synthesis

Recent advancements use microwave irradiation to accelerate the Vilsmeier-Haack step, reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C).

Analytical and Optimization Data

Yield Comparison Across Methods

| Step | Method | Yield | Purity | Source |

|---|---|---|---|---|

| Esterification | H₂SO₄/MeOH | 78% | >95% | |

| Tritylation | Cs₂CO₃/DMF | 71.1% | 99% | |

| Formylation | Vilsmeier-Haack | 65% | 98% |

Spectroscopic Confirmation

- ¹H NMR : Formyl proton resonance at δ 9.8–10.2 ppm; trityl aromatic protons at δ 7.2–7.5 ppm.

- LC-MS : [M+H]⁺ peak at m/z 397.4.

Industrial-Scale Considerations

Suppliers like Chengdu Feibo Pharm Technology Co. and Nantong MYBio-pharm. Co. utilize continuous-flow reactors to enhance scalability. Key parameters include:

- Catalyst Recycling : Cs₂CO₃ is recovered via aqueous washes.

- Solvent Recovery : DMF and THF are distilled and reused, reducing costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Methyl 5-carboxyl-1-trityl-1H-pyrazole-4-carboxylate.

Reduction: Methyl 5-hydroxymethyl-1-trityl-1H-pyrazole-4-carboxylate.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate can be synthesized through various methodologies, including multicomponent reactions (MCRs). MCRs have become increasingly popular for the synthesis of pyrazole derivatives due to their efficiency in producing complex molecules in fewer steps with higher yields. The compound can serve as an intermediate for creating various derivatives that exhibit significant biological activity.

Synthesis Techniques

- Multicomponent Reactions (MCRs) : These reactions allow for the simultaneous formation of multiple bonds, leading to the efficient synthesis of pyrazole derivatives. Recent studies have highlighted the successful application of MCRs in synthesizing biologically active pyrazoles, showcasing yields ranging from 81% to 91% .

- One-Pot Synthesis : This method simplifies the synthesis process by combining all reactants in a single reaction vessel, reducing time and resources required for purification and isolation .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A review of literature shows that compounds derived from pyrazoles have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Several studies have reported that pyrazole-based compounds exhibit promising anticancer activities. For instance, derivatives synthesized through MCRs have shown potential as anticancer agents by targeting specific pathways involved in tumor growth .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Research has indicated that certain compounds can inhibit inflammatory pathways, providing a therapeutic avenue for treating inflammatory diseases .

Agricultural Applications

The agricultural sector has also recognized the potential of this compound as a fungicide. Studies have shown that derivatives of this compound possess antifungal activity against various phytopathogenic fungi, making them suitable candidates for developing new agricultural fungicides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Research has focused on modifying substituents on the pyrazole ring to enhance biological activity while minimizing toxicity. For instance, the introduction of halogen groups has been shown to improve antimicrobial potency significantly .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Core Heterocycle Variations: Pyrazole vs. Triazole

A key structural distinction lies in the heterocyclic core. Compared to ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (), which features a 1,2,3-triazole ring, the pyrazole core in the target compound has two adjacent nitrogen atoms (positions 1 and 2) versus three in the triazole. This difference affects electronic properties:

- Pyrazole : Lower ring strain and distinct hydrogen-bonding capabilities due to fewer nitrogen atoms.

Substituent Effects: Trityl vs. Pyridinyl

The trityl group in the target compound contrasts with the pyridinyl group in the triazole analog (). Key differences include:

- Steric Effects : The bulky trityl group reduces nucleophilic substitution rates but improves crystallinity by stabilizing molecular packing.

- Electronic Effects : Pyridinyl groups introduce aromatic π-systems, enabling coordination to metal centers, whereas the trityl group acts as an electron-rich aromatic shield.

Physical and Chemical Properties

Crystallographic and Intermolecular Interactions

- Triazole Derivatives : Exhibit intermolecular interactions such as C–H···O hydrogen bonds and π-stacking (). Hirshfeld surface analysis reveals contributions from O···H (12.6%) and N···H (8.1%) contacts.

- Pyrazole Derivatives : Trityl groups dominate crystal packing via van der Waals interactions and weak C–H···π contacts. Software like Mercury CSD () and SHELXL () are critical for analyzing these bulky systems.

Biological Activity

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects. The structural features of pyrazoles contribute significantly to their pharmacological profiles. This compound is synthesized through various methods that enhance its bioactivity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of pyrazole derivatives. For instance, a series of pyrazole compounds demonstrated significant inhibition against various bacterial strains, including E. coli and Bacillus subtilis. The presence of electron-withdrawing groups in the structure often enhances this activity .

| Compound | Target Bacteria | Inhibition Concentration (µg/mL) |

|---|---|---|

| 3k | E. coli | 6.25 |

| 4b | Bacillus subtilis | 40 |

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties comparable to standard anti-inflammatory agents like indomethacin. In vivo studies have shown that compounds with similar structures can significantly reduce carrageenan-induced edema in animal models .

Antitumor Activity

The antitumor potential of pyrazole derivatives is notable, particularly against various cancer cell lines. This compound has been evaluated for its ability to inhibit cell proliferation in cancer models. For example, studies have demonstrated that certain pyrazoles effectively inhibit BRAF(V600E) mutations associated with melanoma, showing IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.78 | Apoptosis induction via caspase activation |

| A375 (Melanoma) | 0.55 | Inhibition of MAPK pathway |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenases (COX) and protein kinases.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction : Pyrazoles have been shown to promote apoptosis through intrinsic pathways involving mitochondrial membrane potential changes and caspase activation .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations as low as 0.78 µM, with enhanced effects observed when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Anti-inflammatory Study

In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound demonstrated a marked reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Q & A

Q. How can researchers reconcile discrepancies in biological activity data for analogs of this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Standardization steps include:

- Re-testing compounds side-by-side under identical protocols.

- Validating target engagement via SPR or ITC.

- Analyzing substituent effects through QSAR models. and emphasize controlled comparisons of pyrazole derivatives in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.